molecular formula C17H18N4O3 B11604011 (3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide

(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide

Cat. No.: B11604011
M. Wt: 326.35 g/mol
InChI Key: ZORKKUOPHLLDRK-UDWIEESQSA-N
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Description

(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-hydroxyphenylformamide derivative, followed by the formation of the imino group and subsequent coupling with the 4-methylpyridin-2-yl butanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H18N4O3/c1-11-7-8-18-15(9-11)19-16(23)10-12(2)20-21-17(24)13-5-3-4-6-14(13)22/h3-9,22H,10H2,1-2H3,(H,21,24)(H,18,19,23)/b20-12+

InChI Key

ZORKKUOPHLLDRK-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2O)/C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC(=NNC(=O)C2=CC=CC=C2O)C

Origin of Product

United States

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